molecular formula C7H13NaO8 B024519 Sodium glucoheptonate CAS No. 2670-72-6

Sodium glucoheptonate

Cat. No.: B024519
CAS No.: 2670-72-6
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-UHFFFAOYSA-M
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Description

Sodium glucoheptonate is a versatile chelating agent that has gained significant attention in various industries due to its unique properties and wide range of applications. It is a white crystalline powder with a molecular formula of C7H13NaO8 and is highly soluble in water. The compound possesses strong chelating properties, allowing it to form stable complexes with metal ions, making it an effective sequestrant and dispersant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate is typically synthesized by reacting a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum over a period of 4-12 hours. This process results in the crystallization of pure light-colored alpha glucoheptonate salt directly from the solution .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of hydrolyzed sucrose, providing fructose and dextrose. The process is optimized to ensure high yield and purity of the final product. The solutions of glucoheptonates obtained can be spray-dried using conventional techniques to produce dry, crystalline glucoheptonates .

Chemical Reactions Analysis

Types of Reactions: Sodium glucoheptonate undergoes various chemical reactions, including chelation, oxidation, and reduction. Its strong chelating properties make it particularly effective in binding with metal ions, such as calcium, chromium, iron, magnesium, and nickel .

Common Reagents and Conditions: The compound is stable in high-temperature solutions with a high pH, making it suitable for use in alkaline chelation processes. Common reagents used in reactions with this compound include sodium hydroxide and other alkaline substances .

Major Products Formed: The primary products formed from reactions involving this compound are stable metal complexes. These complexes are used in various industrial applications, including water treatment, metal cleaning, and textile processing .

Scientific Research Applications

Sodium glucoheptonate has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions, preventing their adverse effects on chemical reactions and processes. It is also used in analytical chemistry for the determination of metal ions in various samples .

Biology: In biological research, this compound is employed to study the interactions between metal ions and biological molecules. It is also used in the formulation of micronutrient fertilizers to enhance the uptake of essential nutrients by plants .

Medicine: In the pharmaceutical industry, this compound is utilized for its chelating and stabilizing properties. It helps in the formulation of medicines, ensuring their stability and efficacy. It is also used in personal care products, such as cosmetics and skincare items .

Industry: this compound finds extensive use in various industrial applications, including water treatment, textile dyeing, and detergent manufacturing. Its ability to disperse and sequester metal ions makes it an indispensable compound in these industries .

Mechanism of Action

The primary mechanism of action of sodium glucoheptonate is its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents their adverse effects on chemical reactions and industrial processes. The molecular targets of this compound include metal ions such as calcium, chromium, iron, magnesium, and nickel. The pathways involved in its mechanism of action include the formation of stable metal complexes that are less reactive and more easily managed in various applications .

Biological Activity

Sodium glucoheptonate, a sodium salt of glucoheptonic acid, has garnered attention for its biological properties and potential applications in various fields, including medicine and radiopharmaceuticals. This article explores its biological activity, focusing on its chemical characteristics, safety profile, and applications in imaging and therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a seven-carbon sugar structure with functional groups that allow it to chelate metal ions. Its chemical formula is C₇H₁₄NaO₇, and it exists primarily in an alpha form, which is more soluble and stable compared to its beta counterpart . The compound has been utilized as a ligand in radiopharmaceutical formulations, particularly with technetium-99m (Tc-99m), enhancing imaging capabilities in nuclear medicine.

Biological Activity

1. Chelation Properties

This compound exhibits significant chelation capabilities, particularly with divalent cations such as calcium. The calcium chelation value has been reported at approximately 548 mg CaCO₃/g of product, indicating its potential as a chelating agent in various applications . This property is crucial for its use in radiopharmaceuticals where metal ion stability is essential.

2. Radiopharmaceutical Applications

This compound is primarily used in the preparation of technetium-99m glucoheptonate, which serves as a radiotracer for kidney and brain imaging. Studies have shown that this complex maintains high chemical stability for over 200 days at room temperature and demonstrates effective tissue distribution in animal models . For instance, the tissue distribution of Tc-99m glucoheptonate in Wistar rats showed significant uptake in the kidneys and minimal accumulation in other organs, suggesting its suitability for renal imaging .

Safety Profile

Case Studies

Case Study 1: Imaging Studies

In a comparative study involving Tc-99m glucoheptonate, researchers evaluated its effectiveness against other radiopharmaceuticals. The results indicated that Tc-99m glucoheptonate provided superior imaging quality for renal function assessment compared to traditional agents due to its favorable biodistribution and clearance rates from the bloodstream .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by the EPA involved repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on read-across data from similar compounds like glucono-delta-lactone. This reinforces the idea that this compound can be safely utilized without significant adverse effects on human health .

Research Findings Summary

Property Value/Description
Chemical FormulaC₇H₁₄NaO₇
Calcium Chelation Value548 mg CaCO₃/g
Stability (Tc-99m Complex)>200 days at room temperature
Carcinogenic PotentialLow
Dermal IrritationNon-irritating

Properties

IUPAC Name

sodium;2,3,4,5,6,7-hexahydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOMWCQJXWGEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910932
Record name Sodium heptonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid
Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2670-72-6, 31138-65-5, 10894-62-9
Record name Sodium heptonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium heptonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium glucoheptonate
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Record name Sodium heptonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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